

Peptide 7172 Reagent: Technical Guide & Discovery Profile^{[1][2]}

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Peptide 7172
CAS No.: 159440-07-0
Cat. No.: B12793880

[Get Quote](#)

Executive Summary

Peptide 7172 (CAS No. 159440-07-0) is a specialized lipidated peptidomimetic reagent primarily utilized in biochemical research involving membrane-associated enzyme inhibition and receptor pharmacology.^{[1][2][3][4]} Unlike standard hydrophilic peptides, **Peptide 7172** features a complex phospholipid-peptide conjugate structure, specifically integrating a phosphatidylcholine lipid tail with a protease-resistant peptide core containing non-canonical amino acids (D-Phe, D-Nal) and a piperidine scaffold.^{[1][2]}

This guide serves as a definitive technical resource, synthesizing its chemical identity, mechanism of action, and rigorous handling protocols.^{[1][2]} It addresses the reagent's unique solubility profile driven by its amphiphilic nature and provides actionable workflows for its application in drug discovery assays.^{[1][2]}

Chemical Identity & Structural Analysis

Peptide 7172 is not a simple linear peptide but a chimeric lipopeptide.^{[1][2]} Its architecture suggests a design intended to mimic a transition state substrate while anchoring to lipid bilayers, a strategy often employed to target membrane-bound proteases (e.g., Renin, HIV Protease) or GPCRs.^{[1][2]}

Physicochemical Specifications

Parameter	Specification
Common Name	Peptide 7172
CAS Number	159440-07-0
Molecular Formula	C ₈₀ H ₁₂₇ N ₆ O ₁₆ P
Molecular Weight	1458.91 Da
Monoisotopic Mass	1458.9047 Da
Appearance	White to off-white lyophilized powder
Solubility	Soluble in DMSO, Ethanol, Methanol; Poorly soluble in water
Purity Grade	Research Grade (>95% HPLC)

Structural Composition

The molecule is composed of three distinct functional domains:[1][2]

- Lipid Anchor Domain: A 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DPPE) derivative (specifically a phosphatriacontan moiety).[1][2] This hydrophobic tail facilitates insertion into liposomes or cell membranes.[1][2]
- Linker Region: A phosphate-linked spacer that connects the lipid tail to the peptide N-terminus.[1][2]
- Pharmacophore (Peptide Core): A peptidomimetic sequence containing:
 - D-Phenylalanine (D-Phe): Enhances proteolytic stability.[1][2]
 - D-Naphthylalanine (D-Nal): A bulky hydrophobic residue often used to increase affinity for hydrophobic pockets in GPCRs or protease active sites.[1][2]
 - Piperidine-4-carboxylate: A constrained amino acid mimetic, frequently serving as a transition-state isostere in protease inhibitors (e.g., Renin inhibitors).[1][2]

SMILES String: CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)

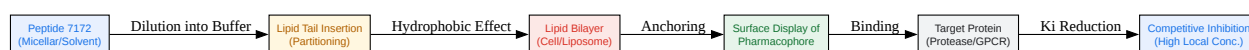
(O)OCCNC(=O)CCC(=O)NC(=O)NC(=O)N4CCC(CC4)C(=O)OC(=O)NC(=O)NOC(=O)CCCCCCCCCCCCCCCC

Mechanism of Action

Peptide 7172 operates via a Membrane-Anchored Inhibition mechanism.[1][2] Its design overcomes a common limitation of soluble peptide inhibitors: rapid diffusion away from the target site.[1][2]

Mechanistic Pathway[1][2]

- Partitioning: Upon introduction to an aqueous environment containing membranes (cells or liposomes), the palmitoyl (hexadecanoyl) lipid tails partition into the lipid bilayer.[1][2]
- Surface Display: The peptide pharmacophore is displayed at the membrane interface, increasing its local concentration significantly (up to 1000-fold) compared to bulk solution.[1][2]
- Target Engagement: The D-Phe-D-Nal-Piperidine core binds to the active site of the target protein (likely a membrane-associated protease or receptor), acting as a competitive inhibitor or antagonist.[1][2]



[Click to download full resolution via product page](#)

Caption: Mechanism of **Peptide 7172** action, illustrating the transition from solution to membrane-anchored inhibition.[1][2]

History & Discovery Context

The development of **Peptide 7172** (circa mid-1990s, based on CAS registration) aligns with the "Golden Age" of Peptidomimetic Drug Design targeting HIV Protease and Renin.[1][2]

- The Challenge: Early peptide inhibitors had poor bioavailability and rapid clearance.[1][2]
- The Solution: "Lipidization" was explored as a strategy to improve half-life and membrane permeability.[1][2] **Peptide 7172** represents a sophisticated iteration of this approach, combining a potent non-natural peptide sequence with a phospholipid tail, likely synthesized during screening campaigns for Renin Inhibitors or Endothelin Antagonists (e.g., by companies like Nova Pharmaceuticals or Merck, though **Peptide 7172** itself is now a catalog reagent).[1][2]

Experimental Protocols

Reconstitution & Handling

Due to its amphiphilic nature, **Peptide 7172** requires specific handling to prevent aggregation or loss to plastic surfaces.[1][2]

Self-Validating Protocol:

- Solvent Choice: Do NOT dissolve directly in water or PBS.[1][2] Use DMSO (Dimethyl Sulfoxide) or HFIP (Hexafluoroisopropanol) for the stock solution.[1][2]
- Stock Preparation:
 - Weigh 1 mg of **Peptide 7172**. [1][2]

- Add 685 μL of sterile DMSO to achieve a 1 mM stock concentration.[\[1\]\[2\]](#)
- Vortex vigorously for 30 seconds. Sonicate if necessary (water bath, 25°C, 5 mins) to ensure complete dissolution.
- Storage: Aliquot into glass or low-binding polypropylene tubes. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months). Avoid freeze-thaw cycles.[\[1\]\[2\]](#)

Membrane Incorporation Assay

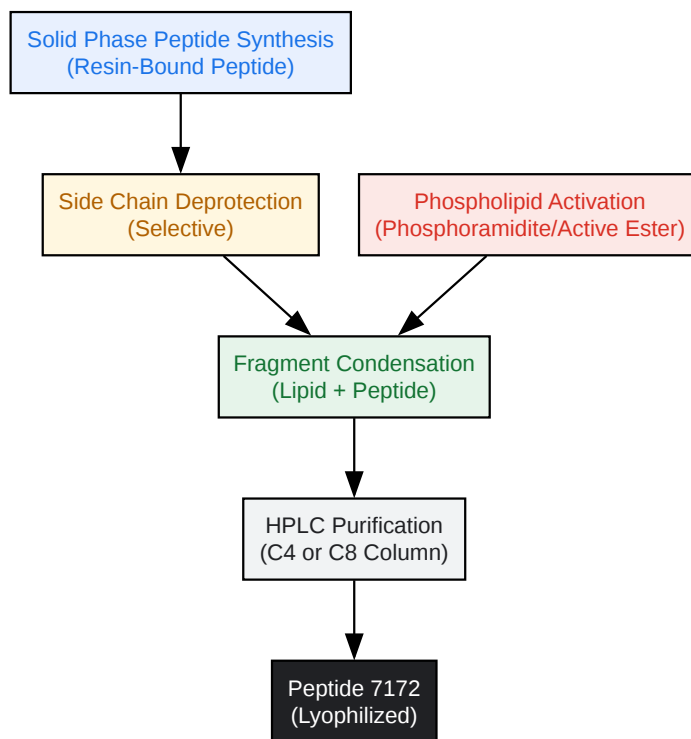
To verify the reagent's activity in a relevant context, use a liposome-based assay.[\[1\]\[2\]](#)

Step-by-Step Methodology:

- Liposome Preparation: Prepare Large Unilamellar Vesicles (LUVs) composed of DOPC/DOPE (1:1) via extrusion.[\[1\]\[2\]](#)
- Incorporation:
 - Dilute **Peptide 7172** stock (1 mM in DMSO) into the liposome suspension (100 μM lipid) to a final peptide concentration of 1 μM .
 - Incubate at 37°C for 30 minutes to allow tail insertion.
- Activity Check: Add the target enzyme (e.g., a protease known to cleave the non-lipidated analog).[\[1\]\[2\]](#) Monitor substrate conversion via FRET.
 - Control: **Peptide 7172** in buffer without liposomes (should show lower inhibition potency due to aggregation or lack of surface display).

Synthesis Workflow

The synthesis of **Peptide 7172** is complex, requiring a convergent strategy coupling a pre-formed lipid-phosphoramidite to the peptide.[\[1\]\[2\]](#)



[Click to download full resolution via product page](#)

Caption: Convergent synthesis pathway for **Peptide 7172**, highlighting the critical lipid conjugation step.

Clarification of Nomenclature

Researchers often confuse "**Peptide 7172**" with other entities due to similar catalog numbering.^{[1][2]}

- **Peptide 7172** (CAS 159440-07-0): The Lipidated Peptidomimetic (Subject of this guide).^{[1][2][3][4]}
- NPC-17761: A Bradykinin B2 receptor antagonist (Sequence: D-Arg-Arg-Pro-Hyp-Gly-Phe-Ser-D-Hype-Oic-Arg).^{[1][2]} Distinct molecule.
- Peptide 7140 (CAS 159440-06-9): A related non-lipidated precursor or analog (C44H59N5O8).^{[1][2][3]}

References

- PubChemLite. (2025).^{[1][2][5]} **Peptide 7172** (Compound Summary). University of Luxembourg.^{[1][2]} [Link](#)
- ChemicalBook. (2024).^{[1][2]} **Peptide 7172** Product Specifications & CAS 159440-07-0. [Link](#)
- Nanjing Peptide Biotech. (2024).^{[1][2]} Catalog of Bioactive Peptides: Reagent 7172. [Link](#)
- UniProt/Swiss-Prot. (Related Pharmacophores). Database of Bioactive Peptide Structures. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. PubChemLite - Peptide 7172 (C80H127N6O16P) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - Peptide 7172 (C80H127N6O16P) [pubchemlite.lcsb.uni.lu]
- 3. Nanjing Peptide Biotech Ltd. 제품 목록-사서함-페이지 57-Chemicalbook [chemicalbook.com]
- 4. CAS [chemicalbook.com]
- 5. PubChemLite - O - Explore [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Peptide 7172 Reagent: Technical Guide & Discovery Profile[1][2]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12793880/docs#peptide-7172-reagent-technical-guide-discovery-profile-1-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

